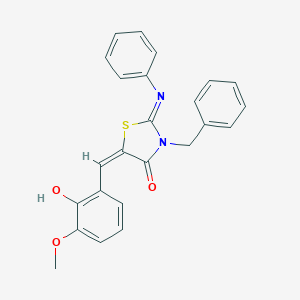![molecular formula C24H18FNO6S B298634 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B298634.png)
2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in scientific research. EF24 is a member of the chalcone family, which is a group of compounds that have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is not fully understood, but it is thought to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been shown to inhibit the activity of NF-κB, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been shown to induce apoptosis by activating the caspase pathway. 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has also been shown to inhibit the activity of the STAT3 pathway, which is involved in the regulation of cell growth and survival. In addition, 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potential candidate for the development of cancer therapies with fewer side effects. However, 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has also been shown to have limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate. One area of interest is in the development of more stable and soluble analogs of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate that can be used in lab experiments. Another area of interest is in the study of the synergistic effects of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate with other anti-cancer agents. Finally, the potential use of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate in combination with immunotherapy for the treatment of cancer is an area of active research.
Conclusion:
In conclusion, 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is a synthetic compound with potential applications in a variety of scientific research fields. Its ability to selectively target cancer cells and inhibit inflammation make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to develop more stable and soluble analogs for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate involves the condensation of 2-hydroxy-4-methoxybenzophenone and 3-fluoroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzenesulfonyl chloride to yield 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate. The synthesis of 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been optimized to provide a high yield of pure compound.
Aplicaciones Científicas De Investigación
2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been studied for its potential use in a variety of scientific research applications. One of the main areas of interest is in cancer research, where 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, 2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
2-ethoxy-4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate |
|---|---|
Fórmula molecular |
C24H18FNO6S |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C24H18FNO6S/c1-2-30-22-14-16(11-12-21(22)32-33(28,29)19-9-4-3-5-10-19)13-20-24(27)31-23(26-20)17-7-6-8-18(25)15-17/h3-15H,2H2,1H3/b20-13- |
Clave InChI |
ZKXWZXYPBMFRLG-MOSHPQCFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OS(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OS(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298551.png)
![2-{[4-({3-Ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B298553.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298554.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298555.png)
![5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298556.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298558.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298562.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)
